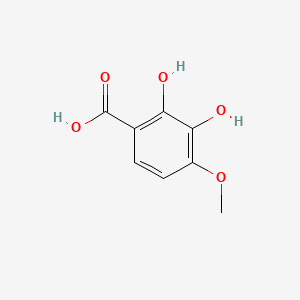

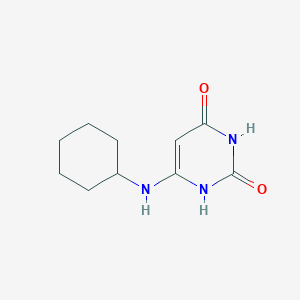

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

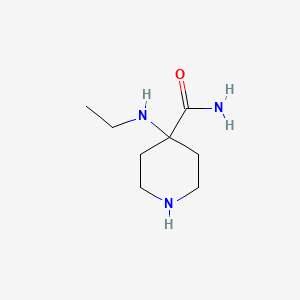

“6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” is a chemical compound . It is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analog, which are types of bicyclic [6 + 6] systems .

Synthesis Analysis

The synthesis of this compound involves various methods . The main sections of the synthesis include the reactivities of the substituents linked to the ring carbon and nitrogen atoms . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is also part of the synthesis analysis .Molecular Structure Analysis

The molecular structure of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” is complex and involves various elements .Chemical Reactions Analysis

The chemical reactions involving “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are diverse and involve various other compounds . The reactions are influenced by the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

The synthesis of pyrimidine derivatives, including compounds similar to 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione, often involves methods that allow for the introduction of various substituents linked to the ring carbon and nitrogen atoms. These methods are crucial for creating a diverse range of compounds with potential applications in pharmaceuticals and materials science .

Reactivity of Substituents

The reactivity of substituents attached to the pyrimidine ring can significantly influence the biological activity of these compounds. Research into the reactivity can lead to the development of more potent derivatives with enhanced properties for specific applications .

Biological Applications

Pyrimidine derivatives are known for their biological applications, particularly in the development of targeted kinase inhibitors (TKIs). These compounds can be designed to selectively inhibit specific enzymes involved in disease processes, making them valuable in therapeutic research .

Anti-inflammatory Activities

Some pyrimidine derivatives have shown promise in anti-inflammatory activities. By studying the structure-activity relationship, researchers can enhance the potency of these compounds against specific inflammatory markers, such as IL-6-stimulated STAT3 suppression .

Targeted Kinase Inhibition

The pursuit of more potent and effective TKIs continues with the synthesis of new pyrimidine derivatives. These compounds are often evaluated for their ability to inhibit kinases involved in cancer and other diseases .

Mechanistic Studies

Unexpected synthetic routes can arise during the synthesis of pyrimidine derivatives. Mechanistic studies are important to understand these processes, which can lead to the discovery of new synthetic methods or unexpected biological activities .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

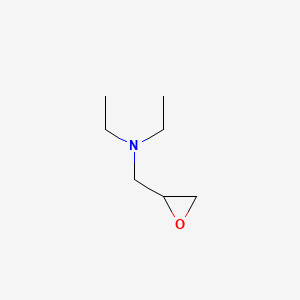

6-(cyclohexylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMAMCMBWRAEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

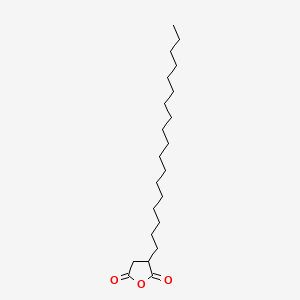

Canonical SMILES |

C1CCC(CC1)NC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308964 | |

| Record name | 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

6702-72-3 | |

| Record name | NSC210490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.